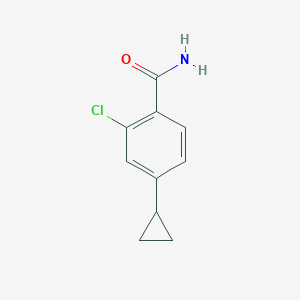

2-Chloro-4-cyclopropylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUSREXZKKTQHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4 Cyclopropylbenzamide

Precursor Synthesis and Derivatization Strategies

The logical and most common approach to synthesizing 2-Chloro-4-cyclopropylbenzamide involves the formation of an amide bond between the corresponding carboxylic acid precursor, 2-chloro-4-cyclopropylbenzoic acid, and cyclopropylamine. The primary challenge, therefore, lies in the efficient synthesis of the substituted benzoic acid precursor.

Synthesis from Substituted Benzoic Acids and Cyclopropylamine

The final step in the synthesis is typically the coupling of 2-chloro-4-cyclopropylbenzoic acid with cyclopropylamine. A conventional and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The resulting 2-chloro-4-cyclopropylbenzoyl chloride can then be reacted with cyclopropylamine, usually in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, to yield the final amide.

Alternatively, direct amidation methods that avoid the isolation of the acyl chloride are increasingly favored. These one-pot procedures utilize coupling reagents to activate the carboxylic acid in situ. A widely used system involves N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in combination with an additive like 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) at ambient temperature.

Recent advancements have introduced metal-based catalysts for direct amidation. For instance, TiF₄ has been shown to be an effective catalyst for the direct amidation of various benzoic acids with amines in refluxing toluene (B28343), offering high yields for both secondary and tertiary amides. rsc.org Boric acid has also emerged as a simple, inexpensive, and environmentally benign catalyst for the condensation of benzoic acids and amines, often under solvent-free conditions with direct heating. researchgate.netsciepub.com

The synthesis of the key precursor, 2-chloro-4-cyclopropylbenzoic acid, can be approached from several angles. One potential route starts with a commercially available precursor like 2-chloro-4-bromotoluene. A Suzuki-Miyaura coupling reaction with cyclopropylboronic acid could introduce the cyclopropyl (B3062369) moiety at the 4-position. Subsequent oxidation of the methyl group to a carboxylic acid, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid under pressure, would yield the desired benzoic acid. google.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of amide bond formation is highly dependent on reaction parameters. Careful optimization of solvents, temperature, and the catalytic system is paramount for achieving high yields, purity, and selectivity while minimizing reaction times and environmental impact.

Solvent Effects and Temperature Regimes in Amide Bond Formation

The choice of solvent is critical in amide synthesis. Aprotic solvents like DCM, DMF, and NMP are common due to their ability to dissolve a wide range of substrates, including carboxylic acids and their salts. luxembourg-bio.com However, due to toxicity concerns, particularly with DMF and NMP, there is a drive to find alternatives. Toluene is a frequent choice for direct amidation reactions, especially those requiring azeotropic removal of water at reflux temperatures, such as in boric acid or titanium-catalyzed processes. rsc.orgrsc.org

A comparative study of amide-bond forming reagents was conducted in an aqueous system (NMP/water), highlighting the potential to move away from purely organic solvents. Reagents like EDC were found to be effective, provided the rate of aminolysis significantly outpaces the hydrolysis of the activated intermediate. luxembourg-bio.com More recently, Reactive Deep Eutectic Solvents (RDESs) have been used as both the reaction medium and one of the reagents, eliminating the need for hazardous conventional solvents and often simplifying work-up procedures. rsc.org

Temperature can range from ambient for highly reactive species like acyl chlorides or efficient coupling reagents, to reflux conditions (e.g., 110-145°C in toluene or xylene) for thermally driven direct amidations. rsc.orgdntb.gov.ua

Table 1: Effect of Solvent on a Model Direct Amidation Reaction (Data based on the reaction of benzoic acid and benzylamine)

| Entry | Solvent | Catalyst | Temperature (°C) | Conversion/Yield (%) | Reference |

| 1 | Toluene | Boric Acid (10 mol%) | Reflux | ~90% | sciepub.com |

| 2 | p-Xylene | None | Reflux | 44% | rsc.org |

| 3 | NMP/Water | EDC/HOBt | 20 | 65% | luxembourg-bio.com |

| 4 | None (Solvent-free) | Vinyl Benzoate (B1203000) | Room Temp | Good | tandfonline.comtandfonline.com |

| 5 | Phenylacetic acid-based RDES | EDC | 50 | 93% | rsc.org |

Ligand and Catalyst Selection for Enhanced Yields and Selectivity

For direct amidation reactions, the catalyst is the most important factor. Boric acid and its derivatives are attractive due to their low cost and toxicity. sciepub.com Titanium-based catalysts, such as TiCl₄ and TiF₄, have also proven to be highly effective, promoting the reaction likely through activation of the carboxylic acid. rsc.orgdntb.gov.ua

Phosphonium salt-based coupling reagents (e.g., PyBOP, BOP) are standard in peptide synthesis and can be applied to simpler amides. A recent approach involves the in situ generation of reactive chloro- and imido-phosphonium salts from stable precursors like triphenylphosphine (B44618) and N-chlorophthalimide, which then activate the carboxylic acid for amidation at room temperature. nih.gov Benzoic acid itself has even been shown to catalyze transamidation reactions under metal-free conditions. sci-hub.se

The selection of the catalyst can significantly influence reaction time and loading requirements. For instance, boric acid-catalyzed amidation of benzoic acid with benzylamine (B48309) can be completed in 8 hours with a 25 mol% catalyst loading, whereas a 1 mol% loading requires 20 hours. sciepub.com TiF₄-catalyzed reactions typically require 5-10 mol% of the catalyst and are complete within 24 hours. rsc.org

Table 2: Comparison of Catalyst Systems for Direct Amidation (Data based on representative benzoic acid/amine reactions)

| Entry | Catalyst System | Catalyst Loading (mol%) | Solvent | Key Features | Reference |

| 1 | Boric Acid | 10-25 | Toluene | Low cost, green | sciepub.com |

| 2 | TiF₄ | 5-10 | Toluene | High yields for secondary & tertiary amides | rsc.org |

| 3 | EDC / DMAP | Stoichiometric / Catalytic | DCM | Mild conditions, common lab method | chemicalbook.com |

| 4 | Ph₃P / N-chlorophthalimide | 1.5 equiv. | Dichloromethane | In situ generation of coupling agent | nih.gov |

| 5 | Benzoic Acid | 20 | None | Metal-free transamidation | sci-hub.se |

Novel Synthetic Routes and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly influencing synthetic route design. For benzamide (B126) synthesis, this translates to developing solvent-free methods, using safer catalysts, and improving atom economy.

One innovative approach is the N-benzoylation of amines using vinyl benzoate under solvent- and activation-free conditions. The reaction proceeds at room temperature, and the products are often isolated by simple crystallization, representing a very clean and efficient pathway. tandfonline.comtandfonline.com

Chemical Reactivity and Transformation Studies of 2 Chloro 4 Cyclopropylbenzamide

Reactions at the Halogenated Aromatic Core

The benzene (B151609) ring in 2-Chloro-4-cyclopropylbenzamide is substituted with a chlorine atom, an electron-withdrawing amide group, and an electron-donating cyclopropyl (B3062369) group. This substitution pattern influences the electron density of the aromatic ring and directs the course of various reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA r) is a plausible reaction pathway for this compound, although it generally requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this molecule, the amide group is meta to the chlorine atom, which provides some activation, but not as strongly as a nitro group would. The cyclopropyl group, being electron-donating, can slightly deactivate the ring towards nucleophilic attack.

The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequent elimination of the chloride ion restores the aromaticity. The rate of this reaction is often dependent on the strength of the nucleophile and the reaction conditions, with stronger nucleophiles and higher temperatures favoring the substitution. For 2-chloropyridine (B119429) derivatives, reactions with amines are common to introduce new nitrogen-containing substituents. youtube.com

| Nucleophile | Product | Reaction Conditions | Reference |

| Amine (e.g., R-NH2) | 2-(Alkylamino)-4-cyclopropylbenzamide | Typically requires heat | youtube.com |

| Alkoxide (e.g., RO-) | 2-Alkoxy-4-cyclopropylbenzamide | Requires strong base and heat | masterorganicchemistry.comlibretexts.org |

| Thiolate (e.g., RS-) | 2-(Alkylthio)-4-cyclopropylbenzamide | Generally proceeds under milder conditions than alkoxides | masterorganicchemistry.comlibretexts.org |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chlorine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki reaction is a versatile method for forming biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups. It involves the reaction of the aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.orglibretexts.org A patent has specifically mentioned the use of this compound in Suzuki coupling reactions, highlighting its utility as a building block in the synthesis of more complex molecules. nih.gov The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields. rsc.orgsci-hub.se

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond by reacting the aryl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. libretexts.org The reaction conditions are generally mild, making it a valuable tool in organic synthesis. organic-chemistry.orgnih.gov

| Reaction | Coupling Partner | Catalyst System (Typical) | Product | Reference |

| Suzuki | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Aryl-4-cyclopropylbenzamide | harvard.eduorganic-chemistry.orglibretexts.orgnih.gov |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 2-(Alkenyl)-4-cyclopropylbenzamide | wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov |

| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Pd/Cu catalyst, Base (e.g., Et₃N) | 2-(Alkynyl)-4-cyclopropylbenzamide | libretexts.orgorganic-chemistry.orgnih.gov |

Transformations Involving the Amide Functionality

The amide group is a robust functional group, but it can undergo several transformations under specific conditions.

Hydrolysis and Amide Exchange Reactions

Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-chloro-4-cyclopropylbenzoic acid and ammonia (B1221849). rsc.org This reaction typically requires heating. rsc.org The kinetics and mechanism of benzamide (B126) hydrolysis have been studied, revealing that the reaction proceeds via a nucleophilic acyl substitution pathway. acs.orgacs.org

Amide Exchange: While less common than hydrolysis, amide exchange reactions, where the NH₂ group is replaced by another amine, can occur. These reactions often require harsh conditions or catalytic activation.

Reduction and Oxidation Pathways

Reduction: The amide group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required to convert the amide to a benzylamine (B48309), yielding (2-chloro-4-cyclopropylphenyl)methanamine. doubtnut.comnumberanalytics.comucalgary.cachegg.commasterorganicchemistry.com The reaction proceeds by reduction of the carbonyl group to a methylene (B1212753) group. ucalgary.ca

Oxidation: The oxidation of N-unsubstituted benzamides is not a common transformation. However, under specific enzymatic or chemical conditions, oxidation can occur. For instance, some in-vitro studies have shown the N-oxidation of benzamidines to amidoximes. nih.gov The direct oxidation of the amide nitrogen in this compound would likely require specialized reagents.

| Transformation | Reagent/Condition | Product | Reference |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Chloro-4-cyclopropylbenzoic acid | rsc.orgacs.orgacs.org |

| Reduction | LiAlH₄ followed by H₂O workup | (2-Chloro-4-cyclopropylphenyl)methanamine | doubtnut.comnumberanalytics.comucalgary.cachegg.commasterorganicchemistry.com |

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered ring that possesses significant ring strain, which influences its reactivity. scielo.br While generally stable, it can undergo ring-opening reactions under certain conditions, particularly when activated by adjacent electron-withdrawing or -donating groups. nih.govscilit.com In this compound, the cyclopropyl group is attached to an aromatic ring, which can stabilize it to some extent.

Ring-opening reactions of arylcyclopropanes can be initiated by electrophiles or through radical pathways. researchgate.netresearchgate.net For instance, reaction with strong acids or under photoredox conditions can lead to the cleavage of the cyclopropane (B1198618) ring. researchgate.net Cyclopropanes bearing an electron-accepting group can act as electrophiles and undergo ring-opening with nucleophiles. nih.gov The benzamide group at the para position is electron-withdrawing, which could potentially activate the cyclopropyl ring towards certain nucleophilic ring-opening reactions, although this reactivity is not extensively documented for this specific substitution pattern.

Ring-Opening Reactions and Cycloaddition Chemistry

The cyclopropane ring in this compound is an activated system due to its conjugation with the aromatic ring. This activation facilitates ring-opening reactions, which can be initiated by various reagents and conditions. Furthermore, the strained three-membered ring can participate in cycloaddition reactions, serving as a three-carbon synthon.

Ring-opening reactions of aryl cyclopropanes can proceed through different mechanisms, including acid-catalyzed, metal-mediated, and radical pathways. In the context of this compound, the electron-withdrawing nature of the benzamide group and the chloro substituent would influence the regioselectivity of the ring opening. For instance, in acid-catalyzed ring-opening reactions, protonation of the cyclopropane ring would likely be followed by cleavage of the bond that leads to the most stable carbocationic intermediate.

Cycloaddition reactions involving aryl cyclopropanes often require activation, for example by photochemical means or through the use of a Lewis acid. These reactions can lead to the formation of five-membered rings or larger cyclic systems. For example, [3+2] cycloadditions of aryl cyclopropyl ketones with olefins have been reported to yield highly substituted cyclopentane (B165970) ring systems. While the amide group in this compound is less activating than a ketone, similar reactivity under appropriate catalytic conditions could be anticipated.

Table 1: Representative Ring-Opening and Cycloaddition Reactions of Aryl Cyclopropanes

| Reaction Type | Reactant(s) | Catalyst/Conditions | Product Type |

| Acid-Catalyzed Ring-Opening | Aryl Cyclopropane, Alcohol | H₂SO₄ | Alkoxypropane Derivative |

| Photochemical [3+2] Cycloaddition | Aryl Cyclopropyl Ketone, Olefin | Ru(bpy)₃²⁺, La(OTf)₃ | Substituted Cyclopentane |

| Lewis Acid-Promoted [4+2] Cycloaddition | Furanyl Cyclopropane, Nitrosoarene | Lewis Acid | 1,2-Oxazine Derivative |

This table presents generalized reactions for aryl cyclopropanes and is intended to be illustrative of the potential reactivity of this compound.

C-H Activation and Functionalization of the Cyclopropane Ring

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, and the cyclopropane ring is a substrate of growing interest in this area. The C-H bonds of a cyclopropane ring are known to have a higher s-character than those in alkanes, which influences their reactivity.

Palladium-catalyzed C-H activation has been successfully applied to functionalize cyclopropanes. For instance, the enantioselective C-H arylation of cyclopropanes bearing a directing group has been achieved. In the case of this compound, the amide group could potentially act as a directing group to facilitate C-H activation at a specific position on the cyclopropane ring. Such a reaction would allow for the introduction of various substituents, such as aryl or alkyl groups, onto the cyclopropyl moiety.

The regioselectivity of C-H functionalization would be dictated by the directing group and the reaction conditions. The development of such a methodology for this compound would provide a direct route to novel derivatives with potential applications in medicinal chemistry and materials science.

Table 2: Examples of C-H Functionalization of Cyclopropanes

| Reaction Type | Reactant(s) | Catalyst/Ligand | Product Type |

| Enantioselective C-H Arylation | Cyclopropanecarboxamide, Arylboronic Acid | Pd(OAc)₂, Amino Acid Ligand | Arylated Cyclopropanecarboxamide |

| Directed C-H Olefination | Cyclopropyl Amine, Alkene | Rh(III) catalyst | Alkenylated Cyclopropyl Amine |

This table showcases examples of C-H functionalization on cyclopropane systems and suggests potential reaction pathways for this compound.

Development and Synthesis of 2 Chloro 4 Cyclopropylbenzamide Derivatives

Structural Modification Strategies at the Benzene (B151609) Ring

The benzene ring of 2-chloro-4-cyclopropylbenzamide is a key area for structural modification. Alterations to this part of the molecule can significantly influence its electronic and steric characteristics, which in turn can modulate its interactions with biological targets.

Steric hindrance is another critical factor that is manipulated through substitution on the benzene ring. The size and spatial arrangement of the substituents can dictate the preferred conformation of the molecule and influence its ability to bind to specific targets. For instance, the strategic placement of bulky groups can introduce conformational constraints or create specific pockets of interaction.

To further expand the chemical diversity of this compound derivatives, researchers have explored the introduction of heteroatoms, such as nitrogen, into the aromatic ring, leading to pyridinyl analogues. These modifications can significantly alter the compound's physicochemical properties, including its polarity, solubility, and hydrogen bonding capabilities.

The addition of other functional groups to the benzene ring has also been a common strategy. These groups can serve various purposes, such as providing new points for further derivatization, enhancing binding affinity through specific interactions, or modifying the pharmacokinetic profile of the molecule.

Variations in the Amide N-Substituent

The amide nitrogen of this compound represents another crucial site for modification. The substituent attached to this nitrogen atom can profoundly impact the molecule's biological activity and physical properties.

A significant area of exploration has been the introduction of various aliphatic and aromatic groups at the amide nitrogen. The synthesis of N-aryl and N-heteroaryl derivatives has been a key focus. For example, coupling 2-chloro-4-cyclopropylbenzoic acid with a range of anilines or heterocyclic amines leads to a diverse set of analogues. These modifications allow for the exploration of a wide range of steric and electronic environments around the amide bond.

The size and electronic nature of the N-substituent are critical determinants of a derivative's properties. Bulky substituents can introduce steric hindrance that may influence the molecule's conformation and its ability to fit into a binding site. The electronic character of the substituent, whether it is electron-donating or electron-withdrawing, can affect the planarity of the amide bond and its hydrogen bonding potential.

Derivatization for Scaffold Elaboration and Chemical Library Generation

The this compound scaffold is well-suited for the generation of chemical libraries, which are collections of structurally related compounds. By employing combinatorial chemistry approaches, researchers can systematically introduce a wide variety of substituents at both the benzene ring and the amide nitrogen. This allows for the rapid synthesis of a large number of derivatives, facilitating the exploration of structure-activity relationships.

A common synthetic route involves the initial synthesis of the core 2-chloro-4-cyclopropylbenzoic acid, followed by its conversion to an acid chloride. This reactive intermediate can then be coupled with a diverse panel of amines to generate a library of amide derivatives. This parallel synthesis approach is highly efficient for producing a large number of compounds for screening and further investigation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Qualitative SAR Studies on 2-Chloro-4-cyclopropylbenzamide Analogues

Identification of Key Pharmacophoric Features

A pharmacophore model for this class of compounds highlights several crucial features essential for molecular recognition and activity. The core pharmacophore generally consists of the substituted benzamide (B126) moiety.

The Benzamide Group: The benzamide functional group itself is a critical pharmacophoric element, often involved in hydrogen bonding interactions with biological targets through its amide N-H and carbonyl oxygen. The relative orientation of the amide group with respect to the aromatic ring is crucial for optimal interaction.

The 4-Cyclopropyl Group: The cyclopropyl (B3062369) ring at the 4-position is another key feature. Its small, rigid, and lipophilic nature allows it to fit into specific hydrophobic pockets within a target protein. The cyclopropyl group is a bioisostere for other small alkyl groups but offers conformational rigidity. In many bioactive molecules, the introduction of a cyclopropyl group leads to enhanced metabolic stability and increased potency.

Correlation of Structural Changes with Modulated Chemical Reactivity

Systematic modifications of the this compound structure have provided valuable data on how specific structural changes correlate with chemical reactivity and, by extension, biological activity.

Substitution on the Phenyl Ring: Altering the substituents on the phenyl ring has a profound impact.

Position of the Halogen: Moving the chloro substituent from the 2-position to the 3- or 4-position often leads to a significant decrease in activity, highlighting the importance of the ortho-substitution for maintaining a bioactive conformation.

Nature of the Halogen: Replacing the chlorine with other halogens (F, Br, I) can modulate activity. A bromine atom may be tolerated, while a larger iodine atom might introduce steric hindrance. A fluorine atom could alter the electronic properties differently.

Other Substituents: Introduction of other groups, such as methyl or methoxy, at various positions can help to probe the steric and electronic requirements of the binding site.

Modification of the Cyclopropyl Group: Changes to the cyclopropyl ring can also affect activity. Replacing it with other small alkyl groups like isopropyl or tert-butyl can help to determine the optimal size and lipophilicity for the substituent at the 4-position.

The following table summarizes the general trends observed in qualitative SAR studies of benzamide analogues.

| Structural Modification | Observation | Inferred Importance |

| Removal of 2-chloro group | Significant loss of activity | Essential for conformation and/or electronic properties |

| Replacement of 4-cyclopropyl group | Activity varies; often decreases | Important for hydrophobic interactions and binding pocket fit |

| N-substitution on the amide | Activity is highly dependent on the substituent | The primary amide N-H may be a key hydrogen bond donor |

Quantitative Modeling of Structure-Reactivity Relationships

QSAR studies provide a quantitative framework for understanding the relationship between the chemical structure and the reactivity or biological activity of a series of compounds.

Development of QSAR Models Using Molecular Descriptors

QSAR models for benzamide derivatives are typically developed using a range of molecular descriptors that quantify various aspects of the molecular structure. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include Hammett constants (σ) for substituents, partial atomic charges, and dipole moments. For this compound analogues, the electronic effect of the substituent at the 2-position is a critical parameter.

Steric Descriptors: These relate to the size and shape of the molecule. Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume are commonly used. The steric influence of the ortho-chloro group and the size of the 4-position substituent are key steric descriptors.

A typical QSAR equation might take the following form for a series of analogues:

log(1/C) = k1 * σ + k2 * Es + k3 * logP + constant

Where C is the concentration required to produce a certain effect, and k1, k2, and k3 are coefficients determined by regression analysis.

Predictive Modeling for Design of Novel Active Entities

Once a statistically robust QSAR model is developed, it can be used as a predictive tool for designing new compounds with potentially enhanced activity.

The process involves:

Virtual Screening: Designing a virtual library of novel analogues of this compound with various substituents.

Descriptor Calculation: Calculating the relevant molecular descriptors for each of the virtual compounds.

Activity Prediction: Using the established QSAR model to predict the biological activity of these new compounds.

Prioritization for Synthesis: Selecting the most promising candidates with the highest predicted activity for chemical synthesis and subsequent biological testing.

This in silico approach significantly reduces the time and resources required for the discovery of new lead compounds by focusing synthetic efforts on molecules with a higher probability of success. For instance, a QSAR model might predict that a slightly larger and more electron-withdrawing substituent than chlorine at the 2-position, combined with a specific N-alkyl group on the amide, could lead to a substantial increase in potency.

The table below illustrates a hypothetical set of descriptors for a series of benzamide analogues and their observed activity, which would be used to build a QSAR model.

| Compound | logP | Hammett (σ) | Steric (Es) | Observed Activity (log(1/C)) |

| Analogue 1 | 2.5 | 0.23 | -0.97 | 4.5 |

| Analogue 2 | 2.8 | 0.37 | -1.12 | 5.1 |

| Analogue 3 | 2.2 | 0.15 | -0.85 | 4.2 |

| Analogue 4 | 3.1 | 0.23 | -1.54 | 5.8 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for a precise characterization of the molecular geometry, orbital energies, and charge distribution, which collectively govern the compound's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Chloro-4-cyclopropylbenzamide, DFT calculations, often performed at the B3LYP/6-31G(d,p) level of theory, are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. dergipark.org.tr This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. The resulting bond lengths, bond angles, and dihedral angles provide a precise model of the molecular structure. The stability of the compound is directly related to this optimized geometry, as it represents the lowest energy conformation in the gas phase.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For related benzamide (B126) derivatives, these values have been calculated, providing a reference for understanding the electronic behavior of this compound. dergipark.org.tr

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -8.3885 | Indicates electron-donating capability. |

| LUMO Energy | -0.7891 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 7.5994 | Correlates with chemical stability and reactivity. |

Note: Data presented is for a related 3-chloro benzamide derivative as a reference model. dergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. dergipark.org.tr It illustrates the electrostatic potential experienced by a positive point charge, allowing for the identification of electron-rich and electron-poor regions. nih.gov In MEP maps, areas of negative potential (typically colored red) correspond to electron-rich sites, which are prone to electrophilic attack. For a benzamide structure, these are typically located around the electronegative oxygen and nitrogen atoms of the amide group. dergipark.org.trresearchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other polar molecules and biological receptors. nih.govresearchgate.net

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or enzyme. researchgate.netnih.gov This method is instrumental in drug discovery and molecular biology for understanding the basis of ligand-receptor binding.

In a molecular docking simulation, the conformational flexibility of the ligand, such as this compound, is explored to find the most stable binding pose within the active site of a target protein. The simulation evaluates various binding modes and scores them based on the strength of the intermolecular interactions. researchgate.netnih.gov These interactions typically include:

Hydrogen Bonding: Formed between hydrogen bond donors (like the N-H of the amide) and acceptors (like the carbonyl oxygen) on the ligand and corresponding residues in the receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the cyclopropyl (B3062369) and phenyl rings) and hydrophobic pockets in the receptor.

Electrostatic Interactions: Involve charge-charge or charge-dipole interactions between the ligand and receptor. researchgate.net

Energetic Contributions to Ligand-Protein Affinity

The primary interactions governing ligand-protein affinity include:

Van der Waals Interactions: The cyclopropyl group and the aromatic ring of this compound would be expected to form significant van der Waals contacts within a protein's binding pocket. The size and shape of these groups are critical for achieving complementarity with the protein surface.

Electrostatic Interactions: The chlorine atom and the amide group introduce polarity to the molecule. The chlorine atom acts as a weak electron-withdrawing group, while the amide group can participate in hydrogen bonding as both a donor (the N-H group) and an acceptor (the carbonyl oxygen). These features would allow for specific electrostatic and hydrogen bond interactions with polar residues in a binding site.

A typical approach to quantify these contributions involves methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), which simulate the transformation of the ligand or parts of it to assess the energetic changes associated with its interactions.

Prediction of Specific Binding Pockets and Key Interacting Residues

Identifying the potential binding sites of this compound on a protein of interest is a foundational step in computational drug discovery. Various algorithms can predict and characterize binding pockets on a protein's surface. These methods often rely on geometric criteria, such as identifying cavities and pockets, as well as energetic considerations.

Once a putative binding pocket is identified, molecular docking simulations are employed to predict the preferred binding pose of this compound. These simulations explore a vast number of possible orientations and conformations of the ligand within the binding site, scoring them based on a force field.

The results of such a docking study would hypothetically reveal key interacting residues. For this compound, one might predict:

Hydrogen bonds between the amide group and amino acid residues with hydrogen bond donor/acceptor capabilities, such as serine, threonine, asparagine, or glutamine.

Hydrophobic interactions between the cyclopropyl moiety and nonpolar residues like leucine, isoleucine, valine, and phenylalanine.

Aromatic interactions , such as pi-pi stacking or pi-cation interactions, involving the chlorophenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen bonds , where the chlorine atom could interact favorably with electron-rich atoms like oxygen or sulfur in certain protein environments.

Molecular Dynamics Simulations for Conformational Analysis

While docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and the protein over time.

Dynamic Behavior and Flexibility of this compound in Solution

Before considering its interaction with a protein, understanding the conformational preferences of this compound in an aqueous environment is essential. The primary sources of flexibility in this molecule are the rotation around the C-N bond of the amide and the bond connecting the cyclopropyl group to the aromatic ring.

MD simulations in a water box would reveal the probability of finding the molecule in different conformations. This analysis would determine the dominant solution-phase conformer and the energy barriers between different rotational states. This information is crucial because the conformation adopted in solution can influence its ability to bind to a target protein.

Stability of Ligand-Receptor Complexes

Once a plausible binding pose is obtained from docking, an MD simulation of the this compound-protein complex is performed. This simulation provides insights into the stability of the predicted binding mode. Key analyses from such a simulation include:

Root Mean Square Deviation (RMSD): By tracking the RMSD of the ligand and protein backbone atoms over time, one can assess the stability of the complex. A stable complex will exhibit relatively small fluctuations around an average structure.

Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the protein and the ligand. It can reveal which residues in the binding pocket are most affected by the ligand's presence.

Interaction Fingerprints: Throughout the simulation, the specific contacts between the ligand and the protein can be monitored. This provides a dynamic view of the key interactions and their persistence over time, confirming the importance of the residues identified in the docking analysis.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique used to distill the essential features of a molecule required for its biological activity into a 3D model.

Development of Ligand-Based and Structure-Based Pharmacophores

Ligand-Based Pharmacophore: In the absence of a known protein structure, a pharmacophore model can be developed by aligning a set of known active molecules and identifying the common chemical features responsible for their activity. For this compound, if a series of structurally similar active compounds were known, a ligand-based pharmacophore could be generated. This model would likely include features such as a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group (representing the cyclopropyl moiety), and an aromatic ring feature.

Structure-Based Pharmacophore: With a known 3D structure of the protein-ligand complex (either from experimental methods or a stable MD simulation), a structure-based pharmacophore can be created. This model would define the key interaction points within the binding pocket. For this compound, this would translate the predicted hydrogen bonds, hydrophobic interactions, and aromatic interactions into a 3D query. This pharmacophore model can then be used to search large chemical databases for other diverse molecules that could potentially bind to the same target, a process known as virtual screening.

Computational Screening of Chemical Databases for Novel Analogues

The identification of novel bioactive molecules often begins with the exploration of vast chemical spaces. Computational screening, also known as virtual screening, has emerged as a powerful and cost-effective strategy to navigate large chemical databases and prioritize compounds for experimental testing. nih.govnih.gov This in silico approach utilizes computational models to predict the likelihood of a molecule binding to a specific biological target, thereby enriching the pool of potential hits and accelerating the drug discovery process. nih.govmdpi.com

In the context of benzamide derivatives, virtual screening campaigns are typically initiated by defining a set of search criteria based on the structural features of a known active compound or a pharmacophore model. These models represent the essential three-dimensional arrangement of functional groups required for biological activity. nih.govnih.gov Large commercial or proprietary databases containing millions of compounds are then computationally filtered to identify molecules that match these criteria.

For instance, in a hypothetical screening campaign for analogues of this compound, researchers might search for compounds that possess a substituted benzamide core and exhibit similar physicochemical properties. The process often involves a hierarchical filtering approach. Initially, a broad search based on 2D structural similarity might be performed, followed by more computationally intensive 3D shape-based screening and molecular docking simulations to predict the binding affinity and pose of the candidate molecules within the active site of a target protein. nih.govimpactfactor.org

The following table illustrates a hypothetical output from a virtual screening campaign for novel benzamide analogues.

Table 1: Hypothetical Results of a Virtual Screening Campaign for Benzamide Analogues

| Compound ID | Structure | Predicted Affinity (kcal/mol) | Lipinski's Rule of Five Violations | Predicted ADMET Score* |

|---|---|---|---|---|

| ZINC12345678 | -9.2 | 0 | 0.85 | |

| ZINC98765432 | -8.9 | 0 | 0.79 | |

| ZINC24681357 | -8.5 | 1 | 0.65 | |

| ZINC13579246 | -8.2 | 0 | 0.91 | |

| ZINC87654321 | -8.1 | 0 | 0.88 |

*ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) score is a composite value indicating the drug-likeness of a compound.

The top-ranked compounds from such a screening are then selected for acquisition or synthesis and subsequent experimental validation to confirm their biological activity. This iterative process of computational screening and experimental testing is a cornerstone of modern drug discovery. nih.gov

Bioisosteric Design and Scaffold Hopping through Computational Methods

Beyond identifying structurally similar analogues, computational chemistry offers powerful tools for the rational design of novel compounds with improved properties through bioisosteric design and scaffold hopping. nih.govnih.gov These strategies aim to modify a lead compound to enhance its potency, selectivity, or pharmacokinetic profile while retaining its desired biological activity. ajptr.comresearchgate.net

Bioisosteric Design

For a molecule like this compound, a medicinal chemist might consider replacing the cyclopropyl group with other small, lipophilic groups to explore the structure-activity relationship (SAR) at that position. Similarly, the chlorine atom could be replaced with other halogens or small electron-withdrawing groups. Computational tools can help in evaluating a wide range of potential bioisosteres before committing to their synthesis. nih.gov

Scaffold Hopping

Scaffold hopping is a more radical approach that involves replacing the core structure (scaffold) of a molecule with a completely different one while preserving the three-dimensional arrangement of the key functional groups responsible for biological activity. nih.govnih.gov This technique is particularly useful for discovering new chemical series with novel intellectual property, improved synthetic accessibility, or better drug-like properties. researchgate.net

Computational scaffold hopping methods can be broadly categorized into two types: those that search for existing scaffolds in chemical databases and those that generate novel scaffolds de novo. These methods often rely on shape similarity, pharmacophore matching, or fragment replacement algorithms to identify or create new scaffolds that can effectively mimic the original lead compound. openreview.net

For instance, starting from a benzamide scaffold, a computational scaffold hopping approach might identify alternative heterocyclic or carbocyclic cores that can present the necessary substituents in a similar spatial orientation. The following table provides a hypothetical example of scaffold hopping from a benzamide core.

Table 2: Hypothetical Examples of Scaffold Hopping from a Benzamide Core

| Original Scaffold | Hopped Scaffold | Rationale | Key Interactions Preserved |

|---|---|---|---|

| Benzamide | Pyrazolopyrimidine | Maintain planarity and hydrogen bonding capabilities | Amide H-bond donor/acceptor |

| Benzamide | Thienopyridine | Introduce novel heterocyclic core with different electronic properties | Aromatic interactions |

| Benzamide | Indazole | Explore different vector placements for substituents | Hydrophobic and aromatic interactions |

These computationally generated ideas for new scaffolds provide medicinal chemists with a diverse set of starting points for the design and synthesis of next-generation compounds with potentially superior therapeutic profiles. nih.gov

Mechanistic Investigations of Chemical Processes Involving 2 Chloro 4 Cyclopropylbenzamide

Elucidation of Reaction Mechanisms in Organic Synthesis

The synthesis of 2-Chloro-4-cyclopropylbenzamide typically involves the formation of an amide bond between a 2-chloro-4-cyclopropylbenzoic acid derivative and an amine source. The mechanism of this transformation is highly dependent on the specific reagents and conditions employed.

Identification of Reaction Intermediates

The formation of an amide bond from a carboxylic acid and an amine is not a direct process and requires the activation of the carboxylic acid group. This activation leads to the formation of key reaction intermediates that are more susceptible to nucleophilic attack by the amine.

One common industrial method for synthesizing benzamides involves the conversion of the corresponding benzoic acid into a more reactive acyl chloride. vedantu.com In the case of this compound, the synthesis would proceed from 2-chloro-4-cyclopropylbenzoic acid. This precursor is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the highly reactive intermediate, 2-chloro-4-cyclopropylbenzoyl chloride . vedantu.com This acyl chloride is a critical intermediate because the chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic.

The subsequent reaction of this acyl chloride intermediate with ammonia (B1221849) or a primary amine leads to the formation of the final benzamide (B126) product. The general mechanism for amide formation involves several key steps, starting with the activation of a carboxylic acid. numberanalytics.com

Common Synthetic Pathway and Intermediates:

| Precursor | Activating Agent | Intermediate | Reactant | Product |

| 2-Chloro-4-cyclopropylbenzoic Acid | Thionyl Chloride (SOCl₂) | 2-Chloro-4-cyclopropylbenzoyl Chloride | Ammonia (NH₃) | This compound |

| 2-Chloro-4-cyclopropylbenzoic Acid | Coupling Reagents (e.g., EDC, DCC) | Activated Ester/Anhydride | Ammonia (NH₃) | This compound |

Other methods utilize coupling reagents, which generate different types of activated intermediates. For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation by activating the carboxylic acid. numberanalytics.com The mechanism involves the initial activation of the carboxylic acid by the coupling reagent, followed by the nucleophilic attack of the amine. numberanalytics.com

Kinetic Studies and Reaction Pathway Determination

Kinetic studies are essential for determining the rate of a reaction and understanding its dependence on the concentration of reactants and catalysts. While specific kinetic data for the synthesis of this compound is not extensively documented in public literature, the general principles of amide bond formation kinetics are well-established.

Temperature : Higher temperatures generally increase the reaction rate, but can also promote side reactions or degradation of sensitive compounds. numberanalytics.com

Concentration : The rate of reaction is typically dependent on the concentration of the activated carboxylic acid derivative and the amine. Higher concentrations can lead to faster rates. numberanalytics.com

Steric Hindrance : The steric bulk of the substituents on both the benzoic acid and the amine can significantly affect the reaction rate. For example, the transamidation of acetamide (B32628) requires elevated temperatures and a Lewis acid catalyst due to the high activation energy of the sterically hindered reaction center. nih.gov

The reaction pathway can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to track the disappearance of reactants and the appearance of products and intermediates over time. nih.gov This allows for the determination of the reaction order and the rate-determining step. In most two-step syntheses involving an acyl chloride intermediate, the rate-determining step is often the formation of the amide from the acyl chloride, especially if the initial activation is rapid.

Computational Mechanistic Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) can be used to model transition states and calculate reaction energy profiles, offering insights that are often difficult to obtain experimentally. researchgate.net

Transition State Analysis and Reaction Coordinate Calculations

The transition state is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. researchgate.net For amide bond formation, the transition state typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the activated carboxylic acid.

Computational models, often performed using software like Gaussian, can calculate the geometries and energies of these transition states. researchgate.net For a simple amide bond formation between a carboxylic acid and an amine, the reaction proceeds through a four-member transition state where the new N-C bond and an O-H bond form, while the C-O and N-H bonds break. researchgate.net By comparing the activation energy (the energy barrier of the rate-determining transition state) for different proposed pathways, the most probable reaction mechanism can be identified. The pathway with the lower energy barrier is kinetically favored and proceeds faster. researchgate.net

Illustrative Calculated Parameters for Amide Bond Formation:

| Parameter | Description | Typical Finding |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Lower for catalyzed reactions or those involving more reactive intermediates. |

| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy profile. | Often reveals key bond-forming and bond-breaking events simultaneously. researchgate.net |

| Reaction Coordinate | The path of minimum energy connecting reactants to products via the transition state. | Provides a visual representation of the entire reaction process. |

Role of Catalysts and Solvents in Reaction Dynamics

Catalysts and solvents play a pivotal role in the dynamics of amide bond formation, influencing both reaction rates and outcomes.

Catalysts :

Acid Catalysts : Lewis acids like AlCl₃ or Brønsted acids can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. nih.gov Boron-based catalysts, such as boric acid, have also been employed in direct amidation reactions. ucl.ac.uk In some cases, a catalyst can dramatically increase the reaction rate, turning a slow process into a synthetically useful one. researchgate.net For example, a ZrCl₄-based ionic liquid immobilized on diatomite earth has been shown to be a highly efficient and reusable catalyst for benzamide synthesis. researchgate.net

Coupling Reagents : As mentioned, reagents like DCC and EDC are technically not catalysts as they are consumed stoichiometrically, but they are essential activators in many amide syntheses. numberanalytics.com

Solvents : The choice of solvent is critical as it can stabilize or destabilize reactants, intermediates, and transition states. numberanalytics.com

Polar Aprotic Solvents : Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used. numberanalytics.comnih.gov Their polarity helps to solubilize the reactants and can stabilize charged intermediates and transition states, thereby accelerating the reaction. numberanalytics.com

Chlorinated Solvents : Solvents such as dichloromethane (B109758) (CH₂Cl₂) are also frequently used alternatives. ucl.ac.uk

Solvent-Free Conditions : In a push towards greener chemistry, some methods for benzamide synthesis have been developed that proceed without any solvent, using reagents like vinyl benzoate (B1203000) at room temperature. tandfonline.comtandfonline.com

The interplay between the catalyst and solvent system is complex. A polar solvent, for instance, can favor acid-catalyzed condensations. nih.gov The optimization of these components is a key aspect of process development for the synthesis of this compound.

Advanced Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Chloro-4-cyclopropylbenzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its chemical structure.

Detailed ¹H and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic, amide, and cyclopropyl (B3062369) protons. The aromatic protons on the benzene (B151609) ring are expected to appear as complex multiplets due to their coupling with each other. The amide (-CONH₂) protons would likely present as two broad singlets, a characteristic feature resulting from hindered rotation around the C-N bond and exchange with trace amounts of water. The cyclopropyl group would exhibit a unique set of signals in the upfield region of the spectrum, typically as complex multiplets due to the geminal and vicinal coupling between the non-equivalent methylene (B1212753) and methine protons.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.2 - 7.8 | m | 7.0 - 9.0 |

| Amide-NH₂ | 5.5 - 8.5 | br s | N/A |

| Cyclopropyl-CH | 1.8 - 2.2 | m | 3.0 - 8.0 |

| Cyclopropyl-CH₂ | 0.6 - 1.2 | m | 3.0 - 8.0 |

Note: These are predicted values and may differ from experimental results.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments within the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with their specific shifts influenced by the chloro and cyclopropyl substituents. The cyclopropyl carbons would be observed in the upfield region, a characteristic feature of strained ring systems.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-C=O | 130 - 140 |

| Aromatic C-H | 120 - 135 |

| Aromatic C-Cyclopropyl | 140 - 150 |

| Cyclopropyl-CH | 10 - 20 |

| Cyclopropyl-CH₂ | 5 - 15 |

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be expected between the adjacent aromatic protons and between the methine and methylene protons of the cyclopropyl group. This would help in assigning the specific positions of the protons on the aromatic ring and within the cyclopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each aromatic proton to its corresponding carbon, the cyclopropyl protons to their respective carbons, and would confirm the absence of protons on the quaternary carbons (like the carbonyl carbon and the carbon attached to the chlorine atom).

Solid-State NMR Applications

Solid-state NMR (ssNMR) could provide valuable insights into the structure and dynamics of this compound in its crystalline form. This technique can be used to determine the number of crystallographically independent molecules in the unit cell, study polymorphism, and analyze intermolecular interactions such as hydrogen bonding involving the amide group. While no specific solid-state NMR studies on this compound are publicly available, it remains a powerful tool for characterizing its solid-state properties.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Characteristic Group Frequencies and Band Assignments

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The amide group would show strong N-H stretching vibrations, a prominent C=O stretching band (Amide I band), and N-H bending vibrations (Amide II band). The aromatic ring would have characteristic C-H and C=C stretching vibrations. The cyclopropyl group would display C-H stretching vibrations at higher frequencies than typical alkanes and characteristic ring deformation modes. The C-Cl stretching vibration would be observed in the fingerprint region of the spectrum.

Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amide | N-H stretching | 3100 - 3500 | Strong |

| Amide | C=O stretching (Amide I) | 1630 - 1680 | Strong |

| Amide | N-H bending (Amide II) | 1550 - 1620 | Medium-Strong |

| Aromatic | C-H stretching | 3000 - 3100 | Medium |

| Aromatic | C=C stretching | 1450 - 1600 | Medium-Strong |

| Cyclopropyl | C-H stretching | 3000 - 3100 | Medium |

| Cyclopropyl | Ring deformation | 800 - 1050 | Medium |

| Chloro-Aromatic | C-Cl stretching | 600 - 800 | Medium-Strong |

Note: These are predicted values and may differ from experimental results.

Conformational Analysis through Vibrational Modes

Vibrational spectroscopy can also be a powerful tool for studying the conformational preferences of this compound. The orientation of the cyclopropyl group relative to the plane of the aromatic ring and the conformation of the amide group can influence the positions and intensities of certain vibrational modes. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation of the molecule in the solid state or in solution. For instance, the coupling between the amide vibrations and the aromatic ring vibrations can be sensitive to the torsional angle between the amide group and the ring. While specific conformational studies on this molecule are not available, this approach represents a key methodology for a deeper understanding of its three-dimensional structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The exact mass is calculated based on the most abundant isotopes of the constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

The molecular formula of this compound is C₁₀H₁₀ClNO. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak [M]⁺, with two peaks separated by approximately 2 Da. The peak corresponding to the ³⁵Cl isotope ([M]⁺) will be more abundant than the peak for the ³⁷Cl isotope ([M+2]⁺), with an expected intensity ratio of roughly 3:1.

| Isotopologue | Molecular Formula | Calculated Exact Mass (m/z) | Relative Abundance |

|---|---|---|---|

| [M]⁺ (with ³⁵Cl) | C₁₀H₁₀³⁵ClNO | 195.0451 | 100% |

| [M+2]⁺ (with ³⁷Cl) | C₁₀H₁₀³⁷ClNO | 197.0421 | ~32% |

Fragmentation Pattern Analysis for Structural Insights

The fragmentation of this compound in a mass spectrometer provides a roadmap to its structural features. The fragmentation pathways are predictable based on the stability of the resulting carbocations and neutral losses. Key fragmentation processes for this molecule would include:

Alpha-cleavage: The bond between the carbonyl group and the aromatic ring can cleave, leading to the formation of a benzoyl cation.

Loss of the cyclopropyl group: The cyclopropyl group can be lost as a radical, leading to a fragment ion.

Cleavage of the amide bond: The C-N bond of the amide can break, resulting in characteristic fragment ions.

Loss of chlorine: The chlorine atom can be lost as a radical or as part of a neutral molecule like HCl.

Below is a table of predicted major fragment ions for this compound.

| Predicted Fragment Ion (m/z) | Possible Structure | Plausible Fragmentation Pathway |

|---|---|---|

| 180 | [C₉H₇ClNO]⁺ | Loss of CH₃ from the cyclopropyl group |

| 166 | [C₈H₅ClNO]⁺ | Loss of the cyclopropyl group |

| 139/141 | [C₇H₄Cl]⁺ | Cleavage of the amide bond with loss of CONH₂ |

| 111 | [C₇H₄]⁺ | Loss of chlorine from the [C₇H₄Cl]⁺ fragment |

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry provides data on the gaseous, ionized state of the molecule, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-Chloro-N-(4-methylphenyl)benzamide, allows for a detailed prediction of its solid-state characteristics. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be significantly influenced by intermolecular forces. The primary interactions expected are:

Hydrogen Bonding: The amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that intermolecular N-H···O hydrogen bonds would be a dominant feature, linking molecules into chains or more complex networks. researchgate.net

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of the amide group on a neighboring molecule.

Conformational Preferences in the Crystalline State

The conformation of the this compound molecule in the crystalline state would be a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions.

Amide Group Orientation: The planarity of the amide group is expected. The torsion angle between the plane of the aromatic ring and the plane of the amide group will be a key conformational feature. In related structures, this dihedral angle is influenced by the substituents on the phenyl ring. researchgate.net

Cyclopropyl Group Conformation: The orientation of the cyclopropyl group relative to the benzene ring will also be fixed in the crystal lattice. It is likely to adopt a conformation that minimizes steric clashes with the adjacent chloro substituent and participates favorably in crystal packing.

Applications As a Chemical Intermediate in Complex Synthesis

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The inherent reactivity of the chloro and amide functionalities, coupled with the conformational rigidity imparted by the cyclopropyl (B3062369) group, positions 2-Chloro-4-cyclopropylbenzamide as a key starting material for the construction of diverse molecular architectures with potential therapeutic applications.

Incorporation into Dihydroquinazolinone Systems

Precursor for Diversified Heterocyclic Compounds

The chemical literature provides examples of structurally related chlorinated and cyclopropyl-containing compounds serving as precursors for a variety of heterocyclic systems. Although specific research on this compound is limited, its potential as a precursor can be inferred from the reactivity of its constituent functional groups. The chloro substituent can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions, enabling the introduction of various functionalities. The benzamide (B126) portion can undergo a range of chemical transformations, including reduction, rearrangement, and cyclization reactions, to form different heterocyclic rings.

Utility in the Development of Agrochemicals and Specialty Chemicals

The presence of a halogen atom and a cyclopropyl group in a molecule is a common feature in many modern agrochemicals, often contributing to enhanced efficacy and metabolic stability. While specific applications of this compound in the agrochemical industry are not extensively documented in publicly accessible literature, its structural motifs suggest potential utility. The development of novel pesticides and herbicides often relies on the exploration of new chemical scaffolds, and intermediates like this compound could serve as starting points for the synthesis of new active ingredients.

Synthetic Strategies Employing this compound as a Building Block

The synthetic utility of this compound lies in the strategic manipulation of its functional groups. Key synthetic strategies would likely involve:

Modification of the Amide Group: The amide functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions. Alternatively, the amide can be reduced to an amine, providing a different reactive handle for further derivatization.

Substitution of the Chlorine Atom: The chlorine atom on the aromatic ring can be displaced by various nucleophiles or can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, leading to a diverse library of compounds.

Reactions involving the Cyclopropyl Group: The cyclopropyl ring, while generally stable, can under certain conditions undergo ring-opening reactions, providing access to different carbon skeletons.

Future Directions and Emerging Research Avenues

Exploration of New Reactivity Modes and Catalytic Transformations

The functional groups present in 2-Chloro-4-cyclopropylbenzamide—a chloro-substituted benzene (B151609) ring, a cyclopropyl (B3062369) moiety, and a primary amide—offer multiple handles for chemical modification. Future research will likely focus on moving beyond traditional transformations to explore novel reactivity modes, enabled by advances in catalysis.

Photoinduced reactions, for instance, offer a powerful avenue for activating otherwise inert bonds under mild conditions. The use of photoredox catalysis could enable novel C-H functionalization reactions on the cyclopropyl or aromatic rings, or facilitate new coupling chemistries at the chloro-position. Carbamoyl radicals, generated from the amide group under photoinduced conditions, could serve as versatile intermediates for installing the amide moiety into complex molecular architectures. rsc.org

Furthermore, the development of new catalytic systems is expected to expand the synthetic utility of this compound. Transition-metal catalysis, which has already revolutionized cross-coupling reactions, will continue to evolve. New ligands and catalysts could enable previously challenging transformations, such as late-stage functionalization, allowing for the rapid generation of diverse analogues. For example, advances in nickel or palladium catalysis could facilitate the coupling of the chloro-substituent with a wider range of nucleophiles or the activation of C-H bonds for direct arylation or alkylation.

Below is a table summarizing potential new catalytic transformations for this compound:

| Transformation Type | Potential Reaction | Catalyst/Reagent Example | Target Site |

|---|---|---|---|

| Photoredox Catalysis | C-H Arylation of Cyclopropyl Group | Iridium or Ruthenium photocatalyst | Cyclopropyl C-H bonds |

| Decarboxylative Coupling | Acyl-Phthalimido Esters | Amide Nitrogen | |

| Carbamoylation | Photoinduced generation of carbamoyl radicals | Amide Group | |

| Transition-Metal Catalysis | Cross-Coupling | Palladium or Nickel with advanced ligands | Chloro-position |

| Directed C-H Functionalization | Rhodium or Ruthenium catalysts | Aromatic C-H bonds | |

| Biocatalysis | Selective Hydroxylation | Engineered Cytochrome P450 enzymes | Cyclopropyl or Aromatic Ring |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of accelerating the discovery and optimization of small molecules. nih.govarxiv.org For this compound, these computational approaches can be leveraged in several ways to design novel derivatives with tailored properties.

One key application is in the development of quantitative structure-activity relationship (QSAR) models. By training ML algorithms on datasets of related benzamide (B126) compounds and their biological activities, it is possible to build predictive models that can estimate the potency, selectivity, or other properties of newly designed analogues of this compound before they are synthesized. nih.gov This in silico screening can prioritize the most promising candidates for synthesis, saving considerable time and resources.

Moreover, generative AI models are now capable of de novo drug design. benthamscience.com These models can be trained on vast libraries of chemical structures and then tasked to generate novel molecules that are predicted to have desirable properties, such as high binding affinity for a specific biological target, while also adhering to constraints like synthetic accessibility and drug-likeness. arxiv.org Such an approach could be used to explore the chemical space around this compound, suggesting innovative modifications to the aromatic ring, the cyclopropyl group, or the amide linker that might lead to enhanced performance.

The following table outlines how AI and ML could be integrated into the design process for derivatives of this compound:

| AI/ML Application | Description | Potential Outcome for this compound |

|---|---|---|

| Predictive Modeling (QSAR) | Training models on existing data to predict properties of new compounds. | Rapidly estimate the biological activity or physicochemical properties of novel derivatives. |

| Generative Models | Using deep learning to generate novel chemical structures with desired properties. | Discover entirely new molecular scaffolds inspired by the core structure. |

| Reaction Prediction | Predicting the outcomes and optimal conditions for chemical reactions. | Streamline the synthesis of new derivatives by predicting successful reaction pathways. |

| Property Optimization | Iteratively modifying a structure to optimize a specific property, such as solubility or binding affinity. | Fine-tune the structure to enhance its performance for a specific application. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

While experimental work is crucial, advanced computational modeling provides a window into the molecular world, offering insights that are often inaccessible through experimentation alone. Techniques like Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules like this compound. nih.govresearchgate.net

DFT calculations can be employed to study the mechanisms of reactions involving this compound in great detail. researchgate.netnih.gov For example, by modeling the transition states and intermediates of a potential catalytic cycle, researchers can understand why a particular reaction is favored, predict the stereochemical outcome, and even design better catalysts. rsc.org Such studies could reveal the subtle electronic effects of the chloro and cyclopropyl substituents on the reactivity of the benzamide core. researchgate.net

Furthermore, computational methods are vital for understanding how this compound might interact with biological macromolecules, such as proteins. Molecular docking simulations can predict the preferred binding pose of the molecule within a protein's active site, while molecular dynamics (MD) simulations can reveal the stability of this interaction over time. tandfonline.com These simulations can help to rationalize observed biological activity and guide the design of new derivatives with improved binding affinity and selectivity. scispace.com

Key areas where advanced computational modeling can be applied are summarized in the table below:

| Computational Method | Area of Investigation | Insights Gained for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Detailed understanding of transition states and reaction pathways. |

| Electronic Property Analysis | Calculation of molecular orbitals (HOMO/LUMO) and electrostatic potential to predict reactivity. nih.govscispace.com | |

| Molecular Docking | Ligand-Protein Interactions | Prediction of binding modes and affinities to biological targets. tandfonline.com |

| Molecular Dynamics (MD) | Conformational Analysis | Understanding the flexibility of the molecule and the stability of its interactions with other molecules. |

Development of Sustainable Synthetic Protocols for this compound and Its Derivatives

The chemical industry is increasingly focused on developing "green" and sustainable manufacturing processes that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.net The synthesis of amides, a cornerstone of pharmaceutical and materials chemistry, has traditionally relied on stoichiometric coupling reagents that generate significant waste. ucl.ac.uk Future research into the synthesis of this compound will undoubtedly prioritize the development of more sustainable protocols.

One of the most promising avenues is the use of biocatalysis. rsc.org Enzymes, such as lipases or engineered amide bond synthetases, can catalyze the formation of amide bonds under mild, aqueous conditions with high selectivity, offering a green alternative to traditional chemical methods. nih.govrsc.org The development of a biocatalytic route to this compound could dramatically improve the sustainability of its production.

Another key area is the exploration of catalytic direct amidation, where a carboxylic acid and an amine are directly coupled without the need for stoichiometric activating agents. Catalysts based on boron or zirconium have shown promise in this area. researchgate.net Additionally, the use of greener reaction media, such as water, bio-based solvents, or deep eutectic solvents, can significantly reduce the environmental impact of the synthesis. researchgate.netnih.gov The application of energy-efficient techniques like ultrasonic irradiation can also contribute to a more sustainable process. researchgate.net

The table below compares conventional and sustainable approaches to the synthesis of a benzamide like this compound:

| Feature | Conventional Synthesis | Sustainable Synthesis |

|---|---|---|